4-Bromo-7-hydroxyisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family, characterized by its unique structure that includes a bromine atom and a hydroxyl group. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 4-Bromo-7-hydroxyisoindolin-1-one is C8H6BrNO2, and it is recognized for its roles in various chemical and biological studies, particularly in the development of pharmaceuticals.
This compound is classified as an isoindolinone derivative, which are known for their significant biological activities. Isoindolinones are often studied for their potential therapeutic effects, including antimicrobial and anticancer properties. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 4-Bromo-7-hydroxyisoindolin-1-one can be achieved through various synthetic routes:
The reaction conditions typically involve specific solvents and temperatures that optimize yield and selectivity. For example, using tetrahydrofuran or acetonitrile as solvents under controlled temperatures can significantly enhance reaction outcomes.
The molecular structure of 4-Bromo-7-hydroxyisoindolin-1-one consists of an isoindolinone core with a bromine substituent at the fourth position and a hydroxyl group at the seventh position. This configuration contributes to its unique chemical properties.
4-Bromo-7-hydroxyisoindolin-1-one participates in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction processes.
The primary target of 4-Bromo-7-hydroxyisoindolin-1-one is cyclin-dependent kinase 7 (CDK7). This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues within the enzyme's active site.
The inhibition of CDK7 by this compound disrupts cell cycle progression and transcription pathways, suggesting potential applications in cancer therapy. Pharmacokinetic studies indicate that it may exhibit superior qualities compared to known CDK7 inhibitors .
4-Bromo-7-hydroxyisoindolin-1-one has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2